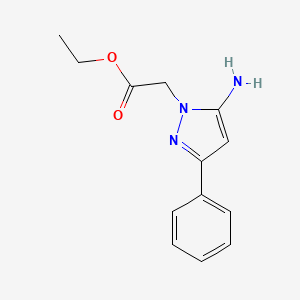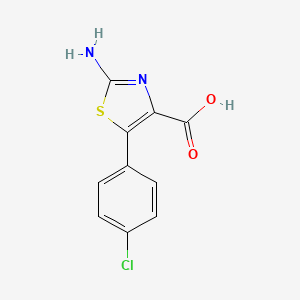
1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Multicomponent Synthesis
A significant application of compounds similar to 1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea is in the multicomponent synthesis of various organic compounds. For instance, in a study by Ghorbani-Vaghei et al. (2015), a one-pot diastereoselective three-component reaction was developed using urea for the synthesis of furano and pyrano pyrimidinones. This method highlights the utility of such compounds in organic synthesis (Ghorbani-Vaghei et al., 2015).
Novel Organo-Catalysts
Brahmachari & Banerjee (2014) explored the use of urea as a novel organo-catalyst in the efficient multicomponent one-pot synthesis of various functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles. This study underlines the catalyst potential of compounds like the one in eco-friendly chemical reactions (Brahmachari & Banerjee, 2014).
Hydrogen Bonding Studies
A research by Barker et al. (1959) focused on understanding the hydrogen bonding in derivatives of tetrahydropyran, tetrahydrofuran, and 1:3-dioxan. This is relevant to the subject compound as it offers insights into its potential intra-molecular interactions and stability, which is essential for its applications in various chemical processes (Barker et al., 1959).
Hydrogel Formation
The formation of hydrogels using urea derivatives is another significant application. Lloyd & Steed (2011) reported on the formation of hydrogels in a range of acids at specific pH levels. This study provides an understanding of how similar compounds can be used to tune the physical properties of hydrogels, which is important in various industrial and pharmaceutical applications (Lloyd & Steed, 2011).
Molecular and Crystal Structure Analysis
Another application is in the analysis of molecular and crystal structures. For example, a study by Jeon et al. (2015) on the crystal structure of a related compound provides insights into the geometric and electronic configurations, essential for understanding the physical and chemical properties of such compounds (Jeon et al., 2015).
Propriétés
IUPAC Name |
1-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-14(11-1-2-15-12(9-11)3-8-22-15)10-17-16(20)18-13-4-6-21-7-5-13/h1-2,9,13-14,19H,3-8,10H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFCORXUXZHSCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC(C2=CC3=C(C=C2)OCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,4-dichlorobenzyl)-3-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2(1H)-pyridinone](/img/structure/B2567685.png)




![(E)-3-(furan-2-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2567696.png)
![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2567698.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide](/img/structure/B2567700.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2567701.png)


![1-[(4-Hydrazino-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2567706.png)

![2-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2567708.png)
